Oxolamine citrate

Vue d'ensemble

Description

Oxolamine citrate is a cough suppressant that is available as a generic drug in many jurisdictions . It also has anti-inflammatory activity, which causes a reduction in irritation of the nerve receptors of the respiratory tract . It is mainly used for the treatment of pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Molecular Structure Analysis

The molecular formula of Oxolamine citrate is C20H27N3O8 . The InChIKey is RBZIGQJSMCOHSS-UHFFFAOYSA-N .Chemical Reactions Analysis

A high-performance liquid chromatography method has been developed for the determination of Oxolamine citrate from active pharmaceutical ingredients . The mobile phase consisted of a mixture of buffer and acetonitrile (72:28 % v/v). The buffer was a mixture of 0.1% tri-ethylamine adjusted to pH 3.5 with ortho-phosphoric acid .Applications De Recherche Scientifique

Anti-inflammatory Agent

Oxolamine citrate is involved in pharmacological studies as an anti-inflammatory agent. It’s used to study the effects of drugs that shift energy metabolism from mitochondrial respiration to glycolysis .

Antitussive Activity

It is also known for its antitussive activity, which makes it a candidate for the treatment of cough or upper respiratory tract inflammation .

Analgesic and Antispastic Actions

Oxolamine has been noted for its analgesic and antispastic actions, which are important in pain management and muscle spasm relief .

Interaction with Anticoagulants

Research has been conducted on Oxolamine’s effect on the anticoagulant properties of warfarin, indicating its potential impact on blood clotting mechanisms .

Spectrophotometric Estimation

Methods have been developed for the spectrophotometric estimation of Oxolamine citrate in bulk and pharmaceutical dosage forms, which is essential for dosage accuracy .

Mécanisme D'action

Target of Action

Oxolamine citrate is primarily targeted towards the nerve receptors of the respiratory tract . These receptors play a crucial role in the sensation of cough and inflammation in the upper respiratory tract .

Mode of Action

Oxolamine citrate acts as a cough suppressant . It also exhibits anti-inflammatory activity, which results in a reduction in irritation of the nerve receptors of the respiratory tract . This interaction with its targets leads to a decrease in coughing and inflammation in the upper respiratory tract .

Biochemical Pathways

Oxolamine citrate is involved in the modulation of nerve receptor activity in the respiratory tract, which can affect various biochemical pathways related to inflammation and cough reflex .

Pharmacokinetics

It is known that the compound is used internationally as a cough suppressant , suggesting that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

The primary molecular and cellular effects of oxolamine citrate’s action are the reduction of irritation of the nerve receptors of the respiratory tract and the suppression of cough . This leads to symptomatic relief in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxolamine citrate. For instance, exposure to environmental pollutants can lead to enhanced production of reactive oxygen species (ROS), which can exacerbate inflammation and cough . Dietary antioxidants can potentially modulate disease risks associated with exposure to multiple environmental pollutants . .

Safety and Hazards

When handling Oxolamine citrate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

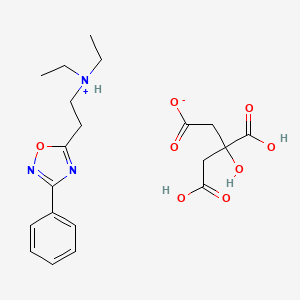

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZIGQJSMCOHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045556 | |

| Record name | Oxalamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolamine citrate | |

CAS RN |

1949-20-8, 34155-96-9 | |

| Record name | Oxolamine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OXALAMINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOLAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X4XBR694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

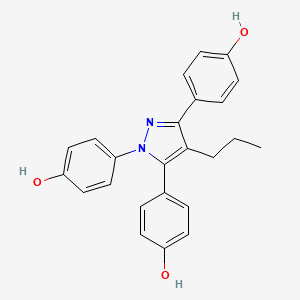

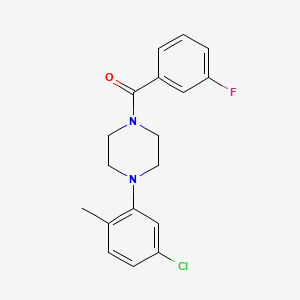

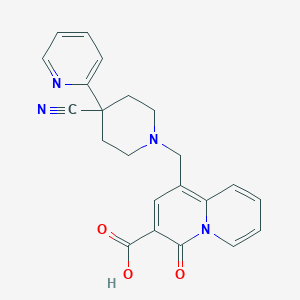

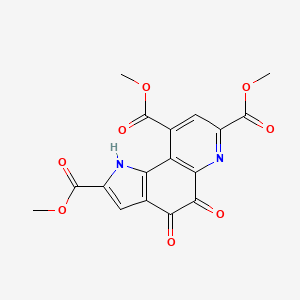

Feasible Synthetic Routes

Q & A

Q1: What are the common analytical techniques employed for quantifying oxolamine citrate in pharmaceutical formulations?

A1: Several methods have been explored for the quantification of oxolamine citrate, including:

- UV Spectrophotometry: This technique capitalizes on the UV absorbance properties of oxolamine citrate. Studies have employed various spectrophotometric methods, including first-order derivative [], second-order derivative [], third-order derivative [], and area under the curve methods [], demonstrating their effectiveness for analyzing both bulk drug and tablet formulations.

- High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced separation and sensitivity. Researchers have successfully developed and validated HPLC methods utilizing different columns and mobile phases for the determination of oxolamine citrate in pharmaceutical formulations [, , ].

Q2: What challenges are associated with formulating oxolamine citrate, and what strategies have been investigated to address them?

A2: One challenge is achieving sustained release to reduce dosing frequency and potentially minimize side effects. Microencapsulation has been explored as a strategy to create sustained-release formulations of oxolamine citrate []. By encapsulating the drug, researchers aim to control its release profile, potentially improving patient compliance and minimizing side effects associated with fluctuating drug levels.

Q3: How is the dissolution of oxolamine citrate tablets evaluated?

A3: Dissolution studies are crucial for understanding the drug release characteristics from solid dosage forms. Researchers have employed the USP XXI paddle method to assess the in vitro release profiles of oxolamine citrate tablets using different media and agitation speeds []. UV spectrophotometry is commonly employed to quantify the dissolved drug during these dissolution tests.

Q4: What is the primary therapeutic use of oxolamine citrate?

A4: Oxolamine citrate is primarily recognized for its antitussive properties and has been used to suppress coughs [, ].

Q5: Has the mechanism of action of oxolamine citrate been fully elucidated?

A5: While oxolamine citrate is acknowledged for its antitussive effect, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand the specific molecular targets and pathways involved in its antitussive effect.

Q6: Are there any documented cases of adverse effects associated with oxolamine citrate?

A6: Yes, there have been reports of hallucinations in children under the age of 10 who were given oxolamine citrate cough mixtures []. While this side effect appears to be uncommon, it highlights the importance of careful dosing considerations, particularly in younger populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)

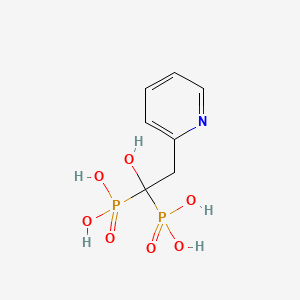

![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

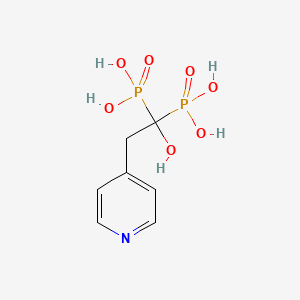

![[2-(2-Aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid](/img/structure/B1677987.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)